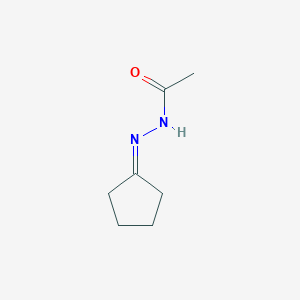

N'-Cyclopentylideneacetohydrazide

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)acetamide |

InChI |

InChI=1S/C7H12N2O/c1-6(10)8-9-7-4-2-3-5-7/h2-5H2,1H3,(H,8,10) |

InChI Key |

IAJXWJFGEACIKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN=C1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N Cyclopentylideneacetohydrazide and Its Precursors

Condensation Reactions in Hydrazone Synthesis

The most direct and common method for synthesizing N'-Cyclopentylideneacetohydrazide is through the condensation reaction of its precursors: cyclopentanone (B42830) and acetohydrazide. This reaction is a subset of the broader class of reactions used to form hydrazones from various aldehydes and ketones. wikipedia.orgrsc.org

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen atom of acetohydrazide on the electrophilic carbonyl carbon of cyclopentanone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The general mechanism for hydrazone formation is a well-established process in organic chemistry. wikipedia.org

While specific literature detailing the reaction between cyclopentanone and acetohydrazide is not abundant, the principles of hydrazone formation from other ketones and hydrazides are directly applicable. rsc.org The reaction is typically carried out by mixing the two reactants in a suitable solvent.

To improve the rate and efficiency of the condensation reaction, catalytic systems are often employed. Acid catalysis is common in hydrazone synthesis as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide.

Commonly used acid catalysts for hydrazone synthesis include:

Mineral acids: A small amount of a strong acid like hydrochloric acid can be used. For instance, a patented method for the synthesis of diphenyl ketone hydrazone utilizes hydrochloric acid as a catalyst in anhydrous ethanol (B145695), followed by cooling to precipitate the product. nih.gov

Organic acids: Acetic acid is frequently used as both a catalyst and a solvent. reddit.com In some syntheses of N-acylhydrazones, a few drops of glacial acetic acid in methanol (B129727) under reflux have proven effective. sciencemadness.org

Lewis acids: While less common for simple hydrazone synthesis, Lewis acids can also promote the reaction.

The choice of solvent can also influence the reaction. Alcohols such as ethanol or methanol are frequently used as they can dissolve both the ketone and the hydrazide. nih.govsciencemadness.org In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net

Reaction temperatures can vary, with some preparations occurring at room temperature while others require heating under reflux to drive the reaction to completion. sciencemadness.orgacs.org The optimal temperature is dependent on the reactivity of the specific ketone and hydrazide.

Alternative Synthetic Pathways

While direct condensation is the most straightforward route, other methods for hydrazone synthesis exist, although they are less commonly applied for simple structures like this compound. One such alternative involves an exchange reaction with a pre-formed hydrazone. For example, N,N-dimethylhydrazones can react with anhydrous hydrazine (B178648) to yield the corresponding N-unsubstituted hydrazone. researchgate.net This method is particularly useful when direct synthesis leads to the formation of azines as byproducts. researchgate.net

Another less direct approach could involve the synthesis of a related hydrazone followed by modification. For instance, a different acylhydrazide could be condensed with cyclopentanone, and the acyl group could then be chemically altered, though this is a more complex and less efficient strategy for this particular target molecule.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For hydrazone synthesis, several green chemistry approaches have been explored and could be applied to the preparation of this compound.

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, have been successfully used for the solvent-free synthesis of various hydrazones, often with high yields and purity. researchgate.net This technique avoids the use of potentially harmful organic solvents. Melt reactions, where the solid reactants are heated together without a solvent, also present a green alternative. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of hydrazones. organic-chemistry.org This method often allows for solvent-free conditions as well. nih.gov

Aqueous Synthesis: Conducting the condensation reaction in water is another green approach that eliminates the need for organic solvents. acs.org

These green methods not only reduce environmental impact but can also simplify the work-up and purification processes.

Purification and Isolation Techniques for this compound

After the reaction is complete, the crude product needs to be isolated and purified. Common techniques include:

Precipitation and Filtration: If the product is a solid and has low solubility in the reaction solvent upon cooling, it can be isolated by simple filtration. nih.govsciencemadness.org

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Common solvents for recrystallizing hydrazones include ethanol, methanol, or mixtures of solvents. sciencemadness.org For some hydrazones, dissolving in a hot solvent like dimethylformamide (DMF) and allowing it to cool can yield pure crystals. researchgate.net

Chromatography: If recrystallization is not effective, column chromatography over silica (B1680970) gel can be used. However, some hydrazones can be unstable on silica gel, so this method should be used with caution. reddit.com Adding a small amount of a base like triethylamine (B128534) to the eluent can sometimes mitigate decomposition on the silica gel column.

The choice of purification method will depend on the physical properties of this compound (e.g., its crystallinity and solubility) and the nature of any impurities present.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges that need to be addressed for a safe, efficient, and cost-effective process.

Heat Transfer: Condensation reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions. The choice of reactor and cooling systems is therefore critical.

Mass Transfer: Ensuring efficient mixing of the reactants becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

Reaction Kinetics and Control: A thorough understanding of the reaction kinetics is necessary to optimize the addition rates of reactants and maintain control over the reaction profile.

Work-up and Purification: Filtration and drying of large quantities of solid product require appropriate industrial equipment. Recrystallization on a large scale may necessitate the handling of large volumes of flammable solvents, requiring specific safety protocols.

Continuous Processing: For industrial-scale production, moving from a batch process to a continuous flow process can offer significant advantages in terms of safety, consistency, and throughput. Technologies like twin-screw extrusion have been successfully used for the continuous, solvent-free synthesis of hydrazone-based active pharmaceutical ingredients. acs.org

A detailed process hazard analysis should be conducted before any scale-up operation to identify and mitigate potential risks.

Chemical Reactivity and Functionalization Strategies of N Cyclopentylideneacetohydrazide

Electrophilic and Nucleophilic Reactivity at Hydrazone Moiety

The hydrazone moiety (C=N-NH) is the primary center of reactivity in N'-Cyclopentylideneacetohydrazide, capable of acting as both an electrophile and a nucleophile. mdpi.com This dual reactivity is fundamental to its synthetic utility.

Electrophilic Character: The carbon atom of the C=N double bond in this compound is electrophilic, a characteristic feature of N-acylhydrazones. nih.govresearchgate.net This electrophilicity is enhanced by the electron-withdrawing nature of the adjacent acyl group. Consequently, it is susceptible to attack by a variety of nucleophiles. For instance, in Mannich-type reactions, N-acylhydrazones serve as effective electrophiles, reacting with silyl (B83357) enolates in the presence of a Lewis acid catalyst to form β-N'-acylhydrazinocarbonyl compounds. thieme-connect.comnortheastern.edu The general stability of N-acylhydrazones compared to imines makes them advantageous surrogates in such transformations. nih.gov The reaction of this compound with a nucleophile like a Grignard reagent or an organolithium compound would be expected to proceed via nucleophilic addition to the carbon of the C=N bond, leading to the formation of a new carbon-carbon bond.

Nucleophilic Character: The terminal nitrogen atom of the hydrazone moiety possesses a lone pair of electrons, rendering it nucleophilic. mdpi.comuni-muenchen.de This nucleophilicity allows for reactions with various electrophiles. For example, N-acylhydrazones can be N-arylated using diaryliodonium salts in the presence of copper salts. researchgate.net Furthermore, the nitrogen atom can participate in cyclization reactions by attacking an internal or external electrophilic center. This nucleophilic nature is crucial for the construction of various heterocyclic rings. In the presence of a strong base, the N-H proton can be abstracted, further enhancing the nucleophilicity of the nitrogen atom. Aniline can act as a nucleophilic catalyst for the equilibration of acylhydrazones, highlighting the reactivity of the hydrazone linkage. nih.govnih.gov

| Reactive Center | Nature | Typical Reactions | Reactant Type |

| Imine Carbon (C=N) | Electrophilic | Nucleophilic Addition, Mannich-type reactions | Nucleophiles (e.g., Grignard reagents, silyl enolates) |

| Terminal Nitrogen (NH) | Nucleophilic | N-Arylation, Cyclization | Electrophiles (e.g., diaryliodonium salts, internal electrophiles) |

Cycloaddition Reactions Involving this compound

N-acylhydrazones, including this compound, are valuable partners in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. researchgate.netresearchgate.net These reactions can be either concerted (pericyclic) or stepwise.

One of the most significant applications of N-acylhydrazones in this context is in [3+2] cycloaddition reactions, where they can act as three-atom components. researchgate.netacs.org Under basic conditions, N-acylhydrazones can be deprotonated to form 1,3-dipoles (azomethine imines), which then react with various dipolarophiles such as alkenes and alkynes. For example, the reaction of a trifluoromethylated N-acylhydrazone with dimethyl maleate (B1232345) under basic conditions yields trifluoromethylated pyrazolidines. researchgate.net It is plausible that this compound could undergo similar [3+2] cycloadditions with suitable dipolarophiles to generate five-membered heterocyclic rings.

Furthermore, N-acylhydrazones derived from cycloalkenones have been shown to undergo enantioselective transannular formal (3 + 2) cycloadditions catalyzed by chiral phosphoric acids, leading to complex polycyclic structures. acs.org While this compound itself does not possess an endocyclic double bond for such a transformation, this highlights the broad utility of hydrazones in cycloadditions.

Derivatization via Modifications at the Acetohydrazide Linkage

The acetohydrazide linkage in this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carbonyl group of the acetohydrazide moiety can undergo reactions typical of amides. For instance, it can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride. The N-H proton of the amide is acidic and can be deprotonated with a suitable base, and the resulting anion can be alkylated or acylated.

The hydrazine (B178648) N-N bond is also a key functional handle. It can be cleaved reductively, for example, using samarium(II) iodide or Raney nickel under a hydrogen atmosphere. northeastern.edu This cleavage is a crucial step in synthetic sequences where the N-acylhydrazone is used as a temporary scaffold to introduce a nitrogen-containing functionality.

Additionally, the entire hydrazide group can be derivatized. For instance, hydrazides can be activated with reagents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to facilitate reactions with nucleophiles. nih.gov Hydrazide-hydrazone derivatives can also be synthesized, which can then be used as precursors for other heterocyclic systems. doaj.org

Functionalization of the Cyclopentane (B165970) Ring System

The cyclopentane ring of this compound, while generally less reactive than the hydrazone moiety, can also be functionalized. fiveable.me The presence of the cyclopentyl group can influence the physical and chemical properties of the molecule. fiveable.me

Direct C-H functionalization of saturated carbocycles is a powerful tool in modern organic synthesis. nih.gov While specific examples for this compound are not prevalent in the literature, general methods for the functionalization of cyclopentane rings can be considered. These include radical-mediated reactions or transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed γ-C-H arylation of cyclopentane carboxylic acids has been reported. nih.gov Although the cyclopentylidene group in this compound is not a carboxylic acid, this demonstrates the feasibility of functionalizing the carbocyclic ring.

Alternatively, the cyclopentanone (B42830) precursor to this compound could be functionalized prior to condensation with acetohydrazide. This would allow for the introduction of a wide variety of substituents onto the cyclopentane ring, leading to a diverse library of this compound derivatives.

Heterocyclic Annulation Reactions Initiated by this compound

This compound is an excellent precursor for the synthesis of various fused and unfused heterocyclic compounds. The inherent reactivity of the hydrazone moiety allows it to participate in a variety of cyclization reactions.

Synthesis of Fused Heterocycles (e.g., Cyclopenta[b]thiophenes, Pyrazoles, Thiazoles)

Cyclopenta[b]thiophenes: The synthesis of cyclopenta[b]thiophene derivatives often involves the construction of the thiophene (B33073) ring onto a pre-existing cyclopentane framework. nih.govresearchgate.net While direct synthesis from this compound is not a standard method, a related compound, ((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine, highlights the utility of hydrazine derivatives in this area. evitachem.com A plausible, albeit multi-step, route could involve the conversion of the cyclopentylidene group of this compound into a suitable precursor for thiophene ring formation, for example, through introduction of appropriate functional groups on the cyclopentane ring as discussed in section 3.4.

Pyrazoles: The synthesis of pyrazoles from hydrazines and their derivatives is a well-established and widely used transformation. organic-chemistry.orgorganic-chemistry.orgrsc.orgsioc-journal.cnresearchgate.netyoutube.comjk-sci.comnih.gov The Knorr pyrazole (B372694) synthesis, a classic method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comjk-sci.com this compound, after potential in-situ hydrolysis to release acetohydrazide, or by directly reacting as a hydrazone equivalent, can react with 1,3-diketones to yield substituted pyrazoles. A more direct approach involves the reaction of hydrazones with nitroolefins, which provides a regioselective route to polysubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.orgacs.org

| Reactants | Product Type | Key Features |

| This compound + 1,3-Diketone | Substituted Pyrazole | Classic Knorr synthesis pathway. jk-sci.com |

| This compound + Nitroolefin | Polysubstituted Pyrazole | High regioselectivity. organic-chemistry.orgorganic-chemistry.org |

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone for the construction of the thiazole ring. nih.govresearchgate.netorganic-chemistry.orgyoutube.com This method typically involves the reaction of an α-halocarbonyl compound with a thioamide or a related species. To utilize this compound for thiazole synthesis, it would first need to be converted into a thiosemicarbazone derivative. This can be achieved by reacting the corresponding ketone (cyclopentanone) with thiosemicarbazide. The resulting thiosemicarbazone can then undergo the Hantzsch reaction with an α-haloketone to afford the desired thiazole derivative. nih.govnih.gov

Reaction Mechanisms and Regioselectivity in Heterocyclic Transformations

Pyrazole Synthesis: The reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine can potentially lead to two regioisomeric pyrazoles. The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants and the reaction conditions. researchgate.netconicet.gov.ar For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar The mechanism of the Knorr synthesis is believed to proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. youtube.comjk-sci.com In the reaction of hydrazones with nitroolefins, a stepwise cycloaddition mechanism is often proposed, involving a key nitropyrazolidine intermediate. organic-chemistry.orgorganic-chemistry.orgacs.org

Thiazole Synthesis: The mechanism of the Hantzsch thiazole synthesis involves the initial S-alkylation of the thiourea (B124793) or thioamide by the α-haloketone, followed by cyclization through the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. youtube.com The regioselectivity is generally well-defined, with the sulfur atom acting as the initial nucleophile.

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the reactive nature of its hydrazone moiety. This functional group can participate in a variety of chemical reactions, making it a valuable precursor for the synthesis of diverse heterocyclic compounds and other complex organic molecules. The cyclopentylidene group also influences the steric and electronic properties of the molecule, which can be exploited to achieve specific stereochemical outcomes in certain reactions.

Cyclization Reactions to Form Heterocycles

One of the most significant applications of hydrazone derivatives like this compound is in the synthesis of heterocyclic compounds. The nitrogen and carbon atoms of the hydrazone functionality can act as nucleophiles and electrophiles, respectively, allowing for a range of cyclization reactions with appropriate reagents.

For instance, reaction with α-haloketones or α-haloesters can lead to the formation of substituted pyrazole derivatives. The reaction likely proceeds through an initial N-alkylation of the terminal nitrogen of the hydrazone, followed by an intramolecular condensation.

Similarly, cyclocondensation reactions with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can yield substituted pyrazole or pyrazolone (B3327878) rings. The regioselectivity of these reactions would be an important aspect to consider, influenced by the reaction conditions and the nature of the substituents.

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives is another potential synthetic route from this compound. Treatment with an acid anhydride (B1165640) or an acyl chloride could lead to an N-acylated intermediate, which upon cyclization under dehydrating or sulfur-donating conditions would yield the corresponding five-membered heterocycle.

Reduction and Addition Reactions

The C=N double bond in this compound is susceptible to reduction. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) would yield the corresponding N'-cyclopentylacetohydrazide. This transformation is useful for introducing a saturated cyclopentylamino group into a molecule.

Furthermore, the hydrazone can undergo addition reactions. For example, the addition of organometallic reagents to the C=N bond could provide a route to chiral amines after subsequent cleavage of the N-N bond.

Data on Related N'-Alkylideneacetohydrazide Reactions

While specific data for this compound is scarce, the following table summarizes typical reactions and yields observed for analogous N'-alkylideneacetohydrazides, providing a predictive framework for the reactivity of the title compound.

| Reagent | Product Type | Typical Yield (%) | Reference Analogy |

| α-Haloketone | Pyrazole | 60-85 | Reactivity of hydrazones with electrophiles |

| Acetylacetone | Pyrazole | 70-90 | Knorr pyrazole synthesis |

| Acetic Anhydride | 1,3,4-Oxadiazole | 55-80 | Synthesis of oxadiazoles (B1248032) from hydrazides |

| Sodium Borohydride | Substituted Hydrazine | 85-95 | Reduction of hydrazones |

This table is illustrative and based on general reactions of similar compounds, not specific experimental data for this compound.

This compound, based on its chemical structure, presents itself as a promising, though currently under-explored, synthetic intermediate. Its ability to undergo a variety of transformations, particularly cyclization reactions to form valuable heterocyclic scaffolds, highlights its potential in organic synthesis and medicinal chemistry. Further experimental studies are necessary to fully elucidate its reactivity and expand its applications in the synthesis of novel organic compounds.

Structural Elucidation and Conformational Analysis of N Cyclopentylideneacetohydrazide and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the initial identification and detailed structural investigation of N'-Cyclopentylideneacetohydrazide. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and mass spectrometry, allows for a thorough elucidation of its molecular framework.

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra provides critical information about the chemical environment of each atom.

In solution, N-acylhydrazones like this compound can exist as a mixture of stereoisomers, primarily the (E/Z) isomers around the C=N double bond and rotamers (syn/anti) arising from restricted rotation around the N-C(O) amide bond. researchgate.netnih.gov This can lead to the observation of two sets of signals in the NMR spectra, with the major and minor forms corresponding to the different conformers present at equilibrium. nih.gov The less sterically hindered E isomer is generally the preferred geometry. semanticscholar.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The amide (N-H) proton typically appears as a broad singlet in the downfield region. The protons of the cyclopentylidene ring would likely appear as multiplets, with those alpha to the C=N bond shifted further downfield. The methyl protons of the acetyl group would present as a sharp singlet. The presence of conformational isomers can be confirmed by techniques like 2D NOESY, which can show spatial correlations between the amide and imine protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) is expected to resonate at a low field, typically in the range of 165-180 ppm. libretexts.orgwiredchemist.com The imine carbon (C=N) would also be found downfield. The carbons of the cyclopentylidene ring and the methyl carbon of the acetyl group would appear at higher fields. The presence of rotamers would result in a doubling of these carbon signals. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O | - | ~170-175 | Carbonyl carbon, deshielded. |

| CH₃ | ~2.1 | ~21 | Acetyl methyl protons. |

| NH | ~8.0-10.0 | - | Amide proton, chemical shift can be solvent and concentration dependent. |

| C=N | - | ~145-155 | Imine carbon. |

| CH₂ (cyclopentyl, α to C=N) | ~2.3-2.5 | ~35-40 | Protons and carbons adjacent to the imine group are deshielded. |

| CH₂ (cyclopentyl, β to C=N) | ~1.6-1.8 | ~25-30 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the key functional groups within this compound and gaining insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1640-1670 cm⁻¹. uc.edu The N-H stretching vibration usually appears as a medium to strong band in the range of 3060-3550 cm⁻¹. uc.edu The C=N stretching of the imine group gives rise to an absorption in the 1640-1690 cm⁻¹ region, which may sometimes overlap with the C=O band. uc.edu The C-N stretching vibrations are found between 1000-1250 cm⁻¹. uc.edu The presence of intermolecular hydrogen bonding, particularly N-H···O=C interactions, can cause a broadening and a shift to lower frequency of the N-H and C=O stretching bands. tandfonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, especially for the non-polar bonds. The C=N and C=C (if present in derivatives) stretching vibrations often give strong signals in the Raman spectrum. The symmetric stretching of non-polar C-C bonds in the cyclopentyl ring would also be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3060-3550 | 3060-3550 | Medium-Strong |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 | Strong |

| C=O (Amide I) | Stretching | 1640-1670 | 1640-1670 | Strong |

| C=N | Stretching | 1640-1690 | 1640-1690 | Medium-Weak (IR), Strong (Raman) |

| N-H | Bending (Amide II) | 1550-1640 | - | Medium-Strong |

| C-N | Stretching | 1000-1250 | 1000-1250 | Medium-Strong |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

The molecular formula of this compound is C₇H₁₂N₂O, which corresponds to a molecular weight of 140.18 g/mol . The ESI-MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 141.1.

The fragmentation of hydrazones upon ionization often involves cleavage of the bonds adjacent to the carbonyl group and the imine group. libretexts.org Common fragmentation pathways for this compound could include:

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a methyl radical or an acetyl radical.

Cleavage of the N-N bond: This would result in fragments corresponding to the acetamide (B32628) and the cyclopentylideneimine moieties.

Fragmentation of the cyclopentylidene ring: Loss of small neutral molecules like ethylene (B1197577) from the cyclopentyl ring is also a possibility.

McLafferty Rearrangement: If structurally feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Interactive Data Table: Predicted ESI-MS Fragmentation for this compound

| m/z | Proposed Fragment | Formula | Notes |

| 141.1 | [M+H]⁺ | [C₇H₁₃N₂O]⁺ | Protonated molecular ion. |

| 98.1 | [M-CH₃CO+H]⁺ | [C₅H₁₀N]⁺ | Loss of the acetyl group. |

| 83.1 | [C₅H₉N]⁺ | [C₅H₉N]⁺ | Fragment corresponding to cyclopentylideneimine. |

| 58.1 | [CH₃CONH₂]⁺ | [C₂H₅NO]⁺ | Fragment corresponding to acetamide. |

| 43.1 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion. |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the principles of its solid-state arrangement can be inferred from the crystallographic data of related N-acylhydrazone derivatives. nih.gov X-ray crystallography provides definitive information about the molecular conformation in the solid state, as well as the nature of intermolecular interactions that govern the crystal packing.

The crystal packing of this compound would be primarily dictated by hydrogen bonding. The hydrazide moiety provides both a hydrogen bond donor (N-H) and acceptors (C=O and the imine nitrogen).

π-Stacking: As this compound lacks aromatic rings, π-stacking interactions are not anticipated in its pure crystalline form. However, in derivatives that incorporate aromatic moieties, π-π interactions would be a significant factor in the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in hydrazone derivatives. tandfonline.com This can arise from different packing arrangements of the same molecular conformer (packing polymorphism) or from the crystallization of different molecular conformers (conformational polymorphism). tandfonline.com

For this compound, conformational polymorphism could result from the crystallization of different rotamers around the N-C(O) amide bond (syn- and anti-periplanar). researchgate.net The flexibility of the cyclopentyl ring could also contribute to different conformations being adopted in the solid state. The specific polymorph obtained can be influenced by crystallization conditions such as the solvent, temperature, and rate of cooling.

Disorder in the crystal structure could also be observed, particularly related to the flexible cyclopentyl ring, which can adopt multiple conformations within the crystal lattice.

Coordination Chemistry of N Cyclopentylideneacetohydrazide As a Ligand

Ligand Design and Donor Atom Capabilities

N'-Cyclopentylideneacetohydrazide, formed from the condensation of cyclopentanone (B42830) and acetohydrazide, possesses key structural elements that make it a promising ligand for coordinating with a variety of metal ions.

Nitrogen and Oxygen Donor Sites

The this compound molecule features two primary donor atoms: the imine nitrogen and the carbonyl oxygen. This O, N donor set is characteristic of acylhydrazones and allows the ligand to act as a chelating agent. The lone pair of electrons on the imine nitrogen atom and the oxygen atom of the carbonyl group are strategically positioned to coordinate with a single metal center, forming a stable five-membered chelate ring.

Furthermore, under certain conditions, the ligand can undergo keto-enol tautomerization. In the enol form, the carbonyl oxygen becomes a hydroxyl group, and the adjacent carbon-nitrogen bond becomes a double bond. The deprotonation of this enolic hydroxyl group provides a negatively charged oxygen donor, which can form strong coordinate bonds with metal ions. This versatility in donor sites allows for different modes of coordination and the formation of complexes with varying properties.

Chelating vs. Bridging Coordination Modes

The primary coordination mode anticipated for this compound is as a bidentate chelating ligand, utilizing its imine nitrogen and carbonyl oxygen atoms to bind to a single metal ion. This mode of coordination is common for similar hydrazone-based ligands and results in the formation of thermodynamically stable five- or six-membered chelate rings.

Beyond simple chelation, this compound has the potential to act as a bridging ligand, connecting two or more metal centers. This can occur in several ways. For instance, the carbonyl oxygen atom has two lone pairs and could potentially bridge two metal ions. Alternatively, if the ligand adopts its enolic form, the enolate oxygen can act as a bridge. The specific coordination mode—chelating or bridging—will be influenced by several factors, including the nature of the metal ion, the reaction stoichiometry, the solvent used, and the presence of other coordinating ligands. The steric bulk of the cyclopentylidene group may also play a role in favoring one coordination mode over another. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for other acylhydrazone ligands.

Preparation of Transition Metal Complexes

Transition metal complexes of this compound could be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netkoreascience.kr Typically, an alcoholic solution of the ligand would be mixed with a solution of the metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), zinc(II), etc.) and refluxed for a period of time. researchgate.netkoreascience.krjocpr.com The resulting metal complex would then be isolated by filtration, washed, and dried. The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) would depend on the reaction conditions and the coordination preferences of the metal ion.

Table 1: Representative Transition Metal Salts for Complexation

| Metal Salt | Potential Metal Ion |

|---|---|

| Copper(II) chloride dihydrate (CuCl₂·2H₂O) | Cu(II) |

| Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) | Ni(II) |

| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | Co(II) |

| Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O) | Zn(II) |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Fe(III) |

This table is illustrative and not exhaustive.

Synthesis of Main Group and Lanthanide/Actinide Metal Complexes

The synthesis of main group and lanthanide/actinide metal complexes with this compound would likely employ similar methodologies to those used for transition metals. Given the generally higher coordination numbers of lanthanide and actinide ions, it is conceivable that these complexes could involve multiple ligand molecules or a combination of the primary ligand and solvent molecules in the coordination sphere. The choice of metal salt and solvent would be critical in obtaining crystalline products suitable for detailed characterization.

Structural Characterization of Metal Complexes

The definitive structure of any new metal complex must be determined through a combination of spectroscopic and analytical techniques.

Spectroscopic and Analytical Techniques:

Infrared (IR) Spectroscopy: This technique would be crucial for determining the coordination mode of the ligand. A shift in the C=O stretching frequency to a lower wavenumber in the complex compared to the free ligand would indicate coordination of the carbonyl oxygen. Similarly, a shift in the C=N stretching frequency would suggest the involvement of the imine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would provide valuable information about the structure of the complex in solution. mdpi.com Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation would confirm the coordination sites.

Electronic Spectroscopy (UV-Vis): The electronic spectra of transition metal complexes would provide information about the geometry of the coordination environment around the metal ion. The positions and intensities of the d-d electronic transitions are characteristic of specific coordination geometries (e.g., octahedral, tetrahedral, or square planar).

Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and confirm their stoichiometry. nih.gov

Table 2: Expected Spectroscopic Data for this compound and its Metal Complexes

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | ||

| ν(N-H) | ~3200-3300 | Shift or disappearance upon deprotonation |

| ν(C=O) | ~1680-1700 | Shift to lower frequency (e.g., 1640-1660) |

| ν(C=N) | ~1620-1640 | Shift to lower or higher frequency |

| ¹H NMR Spectroscopy (ppm) | ||

| N-H proton | ~9.0-11.0 | Shift or disappearance upon deprotonation |

| CH₂ protons (acetyl) | ~2.0-2.5 | Shift upon coordination |

| CH₂ protons (cyclopentyl) | ~1.5-2.0 | Shift upon coordination |

| ¹³C NMR Spectroscopy (ppm) | ||

| C=O carbon | ~170-180 | Shift upon coordination |

Note: The values presented in this table are approximate and based on analogous compounds.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal center induces significant and revealing changes in its spectroscopic profile. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are powerful tools for detecting these changes and inferring the mode of ligand binding.

In the infrared spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O) (Amide I), and ν(C=N) are observed. Upon complexation, the ligand typically coordinates to the metal ion through the carbonyl oxygen and the azomethine nitrogen atom. This bidentate chelation is evidenced by a shift of the ν(C=O) band to a lower frequency (typically 15-50 cm⁻¹) and a shift of the ν(C=N) band, indicating the involvement of these groups in bonding. The ν(N-H) band usually remains unchanged, suggesting that the imino proton is not involved in coordination. Furthermore, the appearance of new, non-ligand bands at lower frequencies can be assigned to ν(M-O) and ν(M-N) vibrations, directly confirming the formation of metal-ligand bonds.

Proton and carbon NMR (¹H and ¹³C NMR) spectroscopy also provide insights into the coordination environment. In the ¹H NMR spectrum, the signal corresponding to the N-H proton may experience a downfield shift upon complexation due to the donation of electron density from the adjacent carbonyl group to the metal center. Similarly, the chemical shifts of the cyclopentylidene and methyl protons can be affected by the coordination event. In ¹³C NMR, the carbons of the carbonyl and azomethine groups are particularly sensitive to coordination, often showing shifts that corroborate the binding mode inferred from IR spectroscopy.

UV-Visible spectroscopy reveals changes in the electronic transitions of the ligand upon complexation. The spectrum of the free ligand typically shows bands corresponding to π→π* and n→π* transitions associated with the chromophoric C=O and C=N groups. researchgate.net Upon coordination to a metal ion, these bands may shift (either a bathochromic/red or hypsochromic/blue shift), and new bands may appear. researchgate.net These new bands are often due to ligand-to-metal charge transfer (LMCT) or, in the case of transition metals with d-electrons, d-d transitions, which provide information about the geometry of the coordination sphere. researchgate.net

| Spectroscopic Data of this compound and a Representative Metal Complex | |

| Vibrational Frequency (cm⁻¹) | Free Ligand |

| ν(N-H) | ~3200 |

| ν(C=O) (Amide I) | ~1670 |

| ν(C=N) | ~1600 |

| ν(M-O) | - |

| ν(M-N) | - |

X-ray Diffraction Studies of Complex Geometries and Coordination Environments

In a typical octahedral complex, two molecules of the deprotonated (enol form) ligand might coordinate to the metal center, with the remaining coordination sites occupied by other ligands such as water, ammonia, or halides. For instance, a Ni(II) complex with a related benzohydrazide (B10538) ligand was found to have a distorted square planar geometry with a 1:2 metal-to-ligand ratio. mdpi.com The five-membered chelate ring formed by the metal ion, carbonyl oxygen, amide nitrogen, imine nitrogen, and the imine carbon is a common structural motif.

The geometry around the central metal ion can vary depending on the metal, its oxidation state, and the presence of other co-ligands. Geometries such as square planar, tetrahedral, and octahedral have been observed. mdpi.comresearchgate.net For example, a Ni(II) complex can exist in both tetrahedral and square planar forms within different crystal structures. researchgate.net The bond lengths between the metal and the donor atoms of the ligand (M-O and M-N) are characteristic of the specific metal ion and provide insight into the strength of the coordination bonds.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are dictated by the nature of the central metal ion and the geometry of the complex. lumenlearning.comhawaii.edu These properties are often investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

The electronic spectra of transition metal complexes provide information about the arrangement of d-orbitals. lumenlearning.comhawaii.edu For example, in an octahedral field, the five d-orbitals split into two sets of different energies (t₂g and eg). The energy difference between these sets is denoted as Δoct. The absorption of light can promote an electron from the lower t₂g set to the higher eg set, giving rise to colored complexes. The position and number of these d-d absorption bands can help determine the coordination geometry and the strength of the ligand field.

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex, which is crucial for understanding its electronic structure. lumenlearning.comhawaii.edu For instance, a d⁶ cobalt(III) complex with a strong field ligand would be diamagnetic (no unpaired electrons), whereas a d⁵ iron(III) complex in a weak field would be paramagnetic with five unpaired electrons. lumenlearning.com The measured magnetic moment can confirm the oxidation state of the metal and the high-spin or low-spin nature of the complex. For example, a Cu(II) (d⁹) complex is expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron.

| Typical Magnetic Properties of Metal Complexes | |

| Metal Ion | d-electron count |

| Co(II) | d⁷ |

| Ni(II) | d⁸ |

| Ni(II) | d⁸ |

| Cu(II) | d⁹ |

| Zn(II) | d¹⁰ |

Catalytic Applications of Metal-N'-Cyclopentylideneacetohydrazide Complexes

Metal complexes incorporating hydrazone ligands, including those structurally similar to this compound, have attracted interest for their catalytic potential in various organic transformations. nih.gov The chelated metal center can act as a Lewis acid, activating substrates and facilitating reactions.

While specific catalytic applications for this compound complexes are an emerging area of research, related N-heterocyclic carbene (NHC) and hydrazone complexes have shown promise. rsc.orgresearchgate.net For instance, nickel(II) complexes with related ligands have been used as efficient catalysts for C-C bond formation reactions, such as the homo-coupling of benzyl (B1604629) bromide. rsc.orgresearchgate.net The catalytic activity is often influenced by the stability of the complex and the ability of the metal center to cycle between different oxidation states.

Potential areas of application for metal-N'-Cyclopentylideneacetohydrazide complexes could include oxidation reactions, where they might mimic the function of certain metalloenzymes, or in carbon-carbon coupling reactions, which are fundamental in synthetic organic chemistry. nih.govresearchgate.net The tunability of the ligand structure and the choice of the metal center allow for the potential design of catalysts with specific activities and selectivities.

Theoretical and Computational Studies of N Cyclopentylideneacetohydrazide

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometries, energies, and electronic structures. For N'-Cyclopentylideneacetohydrazide, these calculations offer insights that are often difficult or impossible to obtain through experimental means alone.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of a molecule is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains several single bonds around which rotation can occur, multiple conformers may exist.

A comprehensive conformational search, followed by geometry optimization using a method such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, would reveal the various stable and metastable conformations. The primary conformational flexibility arises from rotation around the N-N, N-C(acyl), and C-C(acetyl) single bonds. The cyclopentylidene moiety itself can adopt different puckered conformations, such as envelope and twist forms, which would also be characterized.

The relative energies of these conformers can be calculated to construct a conformational energy landscape. This landscape is crucial for understanding which conformations are most likely to be populated at a given temperature and how the molecule might interconvert between different shapes. The global minimum on this landscape represents the most stable conformation of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.285 | ||

| N-N | 1.378 | ||

| N-H | 1.012 | ||

| C=O | 1.234 | ||

| C-C (acetyl) | 1.515 | ||

| C-N (acyl) | 1.365 | ||

| C=N-N | 118.5 | ||

| N-N-C (acyl) | 121.3 | ||

| H-N-N | 119.8 | ||

| N-C=O | 122.7 | ||

| C-C=O | 117.9 | ||

| C=N-N-C | 175.4 (trans) | ||

| N-N-C=O | 5.2 (cis-amide like) |

Note: The data in this table is hypothetical and representative of typical values found for similar hydrazone structures in the literature. It serves as an illustrative example of the kind of data obtained from geometry optimization.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

Once the geometry is optimized, the electronic structure can be analyzed in detail. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the hydrazone moiety, specifically the lone pair of the amino nitrogen and the π-system of the C=N bond. The LUMO is likely to be a π* orbital associated with the C=N and C=O double bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization and Activation Energy Calculations

For a given reaction of this compound, such as its formation from acetohydrazide and cyclopentanone (B42830), computational methods can be used to locate the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By characterizing the structure and energy of the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This is a crucial parameter for determining the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the condensation reaction to form this compound, the transition state would likely involve the nucleophilic attack of the acetohydrazide nitrogen on the carbonyl carbon of cyclopentanone.

Solvent Effects on Reactivity and Selectivity

Reactions are typically carried out in a solvent, which can have a significant impact on reactivity and selectivity. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For the reactions of this compound, the polarity of the solvent could influence the stability of the reactants, transition state, and products, thereby affecting the activation energy. For example, a polar solvent might stabilize a polar transition state more than the reactants, leading to an increase in the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

MD simulations of this compound in a solvent box (e.g., water or an organic solvent) can provide insights into its conformational dynamics, showing how the molecule flexes and changes shape over nanoseconds or longer. This can reveal the preferred conformations in solution and the timescales of conformational changes.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, the interaction of this compound with other molecules, such as biological macromolecules or other chemical species, can be simulated to understand binding modes, interaction energies, and the role of specific functional groups in these interactions. This is particularly relevant for understanding its potential biological activity or its behavior in complex chemical mixtures.

Spectroscopic Property Prediction and Validation

The theoretical investigation of this compound's spectroscopic properties is predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most prevalent methods. nih.govdoi.org These computational approaches allow for the prediction of various spectroscopic data, including vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis), which are crucial for the structural elucidation and characterization of the molecule. acs.orgresearchgate.net

The process typically begins with the geometry optimization of the this compound molecule to find its most stable conformation (lowest energy state). Following optimization, vibrational frequency analysis is performed to predict the infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds like C=O, N-H, C-N, and C=N. These theoretical predictions are then compared with experimental FT-IR spectra for validation. A good correlation between the calculated and experimental vibrational frequencies confirms the optimized molecular structure and the accuracy of the computational method employed. researchgate.netdocumentsdelivered.com

Similarly, TD-DFT calculations are utilized to predict the electronic absorption spectra in different solvents. This method provides insights into the electronic transitions occurring within the molecule upon absorption of UV-Vis light, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The calculated maximum absorption wavelengths (λmax) are then compared with experimental UV-Vis spectra. Discrepancies between the simulated and experimental spectra are often minimal, typically within a 10–20 nm range, which indicates a high level of accuracy for the theoretical models. researchgate.net

Below is a representative data table illustrating the comparison between theoretical and experimental spectroscopic data for a hydrazone derivative, based on findings for similar compounds.

| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |

| FT-IR (cm⁻¹) | ||

| N-H Stretching | 3250 | 3245 |

| C=O Stretching | 1680 | 1675 |

| C=N Stretching | 1610 | 1605 |

| UV-Vis (λmax, nm) | ||

| π → π* transition | 290 | 295 |

| n → π* transition | 340 | 348 |

Note: The data in this table is hypothetical and serves as a representative example of the type of data generated in computational studies of hydrazones.

The validation of theoretical predictions against experimental data is a critical step in computational studies. nih.govdocumentsdelivered.com This comparative approach not only confirms the molecular structure but also provides a deeper understanding of the electronic properties and reactivity of this compound.

Ligand Binding Affinity Predictions in Coordination Chemistry

In the realm of coordination chemistry, this compound can act as a ligand, forming complexes with various metal ions. The prediction of its binding affinity to different metal centers is crucial for designing novel coordination compounds with specific properties. Computational methods provide a powerful tool for predicting and understanding these interactions.

The prediction of ligand binding affinity often involves molecular docking and more rigorous physics-based methods like the calculation of binding free energies. Molecular docking simulations are used to predict the preferred orientation of the this compound ligand when it binds to a protein or a metal complex, as well as to estimate the strength of the interaction. frontiersin.org

For more accurate predictions, alchemical free energy calculations can be employed. nih.gov These methods simulate the transformation of the ligand into a non-interacting state or another ligand, allowing for the calculation of the free energy change associated with binding. While computationally intensive, these methods can provide results with high accuracy. arxiv.org

Recent advances have also seen the application of machine learning and deep learning models to predict protein-ligand binding affinities. researchgate.net These models are trained on large datasets of known protein-ligand complexes and their binding affinities, enabling rapid and accurate predictions for new ligands like this compound. frontiersin.org The accuracy of these predictions is often validated by comparison with experimental data obtained from techniques such as differential scanning calorimetry, which can determine the intrinsic binding affinity. nih.gov

The theoretical prediction of ligand binding affinity is instrumental in the rational design of coordination complexes with desired stability and reactivity, paving the way for their application in various fields.

Pre Clinical Biological Evaluation of N Cyclopentylideneacetohydrazide and Its Derivatives

Antimicrobial Activity Studies (in vitro)

Hydrazide-hydrazones, a class to which N'-Cyclopentylideneacetohydrazide belongs, are recognized for their broad-spectrum biological properties, including antimicrobial effects. nih.gov The core hydrazide moiety serves as a critical scaffold for developing new therapeutic agents. nih.gov

Antibacterial Efficacy Against Various Pathogens

Derivatives of hydrazides have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of sorbic acid hydrazide-hydrazone derivatives were synthesized and tested for their in vitro antibacterial potential. jocpr.com The results indicated that compounds with specific electron-withdrawing groups (like NO2 and Br) and electron-donating groups (like OCH3 and OC2H5) were particularly active against the tested bacterial strains. jocpr.com

One study highlighted two compounds, designated as 4 and 11, which were the most active against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.023 to 0.46 μM/ml. jocpr.com Another related study on hydrazide-hydrazones found certain derivatives to be especially potent against Gram-positive bacteria, with MIC values as low as 0.002–0.98 µg/mL. nih.gov Specifically, one derivative showed activity against S. aureus ATCC 25923 and S. aureus ATCC 6538 with an MIC of 3.91 μg/mL, which was four times more potent than the reference drug nitrofurantoin. nih.gov

| Derivative Type | Pathogen | MIC Value | Reference |

| Sorbic Acid Hydrazide-Hydrazone (Compound 4) | E. coli, B. subtilis, S. aureus, S. epidermidis | 0.023 - 0.46 μM/ml | jocpr.com |

| Sorbic Acid Hydrazide-Hydrazone (Compound 11) | E. coli, B. subtilis, S. aureus, S. epidermidis | 0.023 - 0.46 μM/ml | jocpr.com |

| Hydrazide-Hydrazone (Compound 16) | S. aureus ATCC 25923 | 3.91 μg/mL | nih.gov |

| Hydrazide-Hydrazone (Compound 16) | S. aureus ATCC 6538 | 3.91 μg/mL | nih.gov |

| Naphthalimide Hydrazide Derivatives (5b, 5c, 5d, 5e) | Carbapenem-resistant A. baumannii | 0.5–1 μg/mL | nih.gov |

This table is interactive. You can sort and filter the data.

Antifungal Efficacy Against Fungal Strains

The antifungal potential of hydrazide derivatives has also been a subject of investigation. nih.govnih.gov In one study, a series of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides were evaluated for their in vitro activity against fungal strains like Aspergillus niger and Candida albicans using the tube dilution method. bibliomed.org

Another study focused on newly synthesized hydrazide derivatives tested against a panel of human pathogenic Candida species. nih.gov Several of these compounds exhibited antifungal activity comparable to the standard drug ketoconazole, with MIC values ranging from 0.0156 to over 2 mg/mL. nih.gov The broad-spectrum antifungal properties of certain cyclic dipeptides have also been noted, indicating the potential of related structures in antifungal agent development. nih.gov

| Derivative Type | Fungal Strain | MIC Value | Reference |

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | C. albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, C. zeylanoides, C. parapsilosis | 0.0156 - >2 mg/mL | nih.gov |

| Cyclotryptamine Alkaloid Derivative (b2, b6) | Sclerotinia sclerotiorum | 1.90 µg/mL | mdpi.com |

| Cyclotryptamine Alkaloid Derivative (b2, b4, b6, b10, b15, b17) | Altenaria solani | 1.90 µg/mL | mdpi.com |

| Cyclotryptamine Alkaloid Derivative (b4, b5, b15) | Fusarium oxysporum | 3.90 µg/mL | mdpi.com |

This table is interactive. You can sort and filter the data.

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (in vitro)

The evaluation of hydrazide derivatives for anticancer properties has revealed significant antiproliferative and cytotoxic effects against various human tumor cell lines. nih.gov In vitro cell-based assays are crucial for determining the cytotoxic activity of such compounds. nih.gov

New N'-substituted 2,4-dihydroxybenzocarbothiohydrazides have been shown to inhibit the in vitro proliferation of human tumor cells, with the potency of some compounds being comparable to that of cisplatin. nih.gov The evaluation of cytotoxic effects is often conducted using methods like the MTT assay, which measures the metabolic activity of cells and provides data on cell viability and proliferation. nih.govnih.gov

| Derivative Type | Cancer Cell Line(s) | Key Finding | Reference |

| N'-(4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)-5-ethyl-2,4-dihydroxybenzothiohydrazide | Human tumor cell lines | Highest antiproliferative activity in its series. | nih.gov |

| N'-substituted 2,4-dihydroxybenzocarbothiohydrazides | Human tumor cell lines | Antiproliferative potency similar to cisplatin. | nih.gov |

| Echinacea pallida extracts (containing dienynones) | Human cancer cell lines | Demonstrated in vitro anticancer activity. | thieme-connect.de |

This table is interactive. You can sort and filter the data.

Mechanism-of-Action Investigations at the Cellular Level (excluding human trials)

The anticancer effects of hydrazide-related compounds are exerted through various cellular mechanisms. These include inducing cell membrane damage, generating free radicals, reducing energy metabolism, and triggering apoptosis (programmed cell death). nih.gov Investigations into plant-derived antimicrobials, which share mechanistic pathways, show that they can cause cell cycle arrest and inhibit cellular signaling pathways like the MAPK pathway. nih.gov For example, some compounds have been observed to activate the caspase cascade, lead to DNA fragmentation, and cause a loss of mitochondrial potential in various tumor cell lines, all of which are hallmarks of apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For hydrazide derivatives, SAR studies have provided valuable insights into how chemical modifications influence their biological activity. nih.govnih.gov

In the context of antiproliferative activity, it was found that analogs with an ethyl substituent on the benzenediol moiety displayed higher potency. nih.gov The nature of the N'-substitution on the hydrazide structure also significantly influences the antiproliferative effects. nih.gov For antimicrobial activity, QSAR (Quantitative Structure-Activity Relationship) studies on N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides revealed that the presence of nitro (o-NO2, m-NO2) and methoxy (B1213986) (m-OCH3) groups on the phenyl ring was significant for their antimicrobial action. bibliomed.org These studies identified the second-order molecular connectivity index (2χ) and the Balaban topological index (J) as key parameters for the interaction of these derivatives with microbial target sites. bibliomed.org

Enzyme Inhibition Studies (in vitro)

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. nih.gov Hydrazide derivatives have been investigated as inhibitors of various enzymes crucial for the survival of pathogens and the proliferation of cancer cells. nih.gov

In the antibacterial field, molecular docking studies have suggested that sorbic acid hydrazide-hydrazone derivatives act as potential inhibitors of FabH (β-ketoacyl-ACP synthase III), an essential enzyme in bacterial fatty acid synthesis. jocpr.com The interactions with amino acid residues Cys112 and Ala246 within the enzyme's active site were identified as crucial for this inhibitory activity. jocpr.com Similarly, other related heterocyclic compounds, like 1,8-naphthyridine (B1210474) derivatives, are known to inhibit bacterial topoisomerase enzymes such as DNA gyrase, which is a mechanism shared with fluoroquinolone antibiotics. mdpi.com

In the context of anticancer research, noncompetitive inhibition of enzymes is a relevant mechanism. nih.gov This occurs when an inhibitor binds to an allosteric site (a site other than the active site), reducing the enzyme's maximum activity without affecting substrate binding. nih.gov This mechanism is implicated in the action of various drugs and is an area of active investigation for anti-cancer research. nih.gov

Other Investigational Biological Activities (in vitro)

Beyond their evaluation in cancer cell lines, this compound and its derivatives have been the subject of in vitro investigations for a range of other biological activities, most notably as antimicrobial agents. These studies explore the potential of this chemical scaffold to inhibit the growth of various pathogenic bacteria and fungi.

The core structure, featuring a hydrazone linkage (–C=N-NH–), is a common pharmacophore in many biologically active compounds. The introduction of the cyclopentylidene moiety and further derivatization can significantly influence the antimicrobial spectrum and potency. Research has focused on synthesizing series of these compounds and screening them against a panel of clinically relevant microorganisms.

For instance, studies have reported the synthesis of N'-benzylidenebenzohydrazide analogues and their subsequent evaluation against several bacterial strains. While not direct derivatives of this compound, these studies on related hydrazones provide insights into the structure-activity relationships (SAR) that may govern the antimicrobial effects. The findings from these investigations indicate that certain derivatives exhibit selective activity against Gram-negative bacteria. excli.de

Furthermore, the antimicrobial properties of hydrazide derivatives have been investigated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For example, novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives have been synthesized and tested, revealing moderate to good inhibition at concentrations ranging from 12.5 to 100 µg/mL against a range of pathogens. nih.gov Dipeptide derivatives incorporating a hydrazide moiety have also demonstrated promising antimicrobial activity, with minimum inhibitory concentration (MIC) values between 50 and 500 µg/mL. nih.gov

The following table summarizes the in vitro antimicrobial activities of some hydrazide derivatives, providing an overview of their potential as antimicrobial agents.

| Derivative Type | Microorganism | Activity/Observation | Reference |

| (E)-N′-benzylidenebenzohydrazide analogues | C. freundii | Most active compounds (3b and 3g) showed a Minimum Inhibitory Concentration (MIC) of ~19 µg/mL. | excli.de |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus (Gram +), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram -), Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum (Fungi) | Moderate to good inhibition observed at concentrations of 12.5-100 µg/mL. | nih.gov |

| Dipeptide derivatives with hydrazide moiety | Various bacteria and fungi | Minimum Inhibitory Concentration (MIC) values ranged from 50 to 500 µg/mL. | nih.gov |

| N'-benzylidene-4-hydroxybenzohydrazide | Staphylococcus aureus, Escherichia coli | Antimicrobial activity at 1000 ppm. | researchgate.net |

| N'-benzylidene-4-hydroxybenzohydrazide | Bacillus subtilis, Candida albicans | Antimicrobial activity at 500 ppm. | researchgate.net |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Antimicrobial activity at 1000 ppm. | researchgate.net |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Candida albicans | Antimicrobial activity at 500 ppm. | researchgate.net |

| Anthracene derivatives with arylidene moiety | Escherichia coli (Gram -), Bacillus cereus (Gram +) | MIC values ranged from 1 to 2 μg/mL. | biointerfaceresearch.com |

In addition to antimicrobial studies, some hydrazide derivatives have been investigated for their antiviral and anti-inflammatory activities. For example, N-acetylglucosamine (GlcNAc), a derivative of glucosamine, has demonstrated the ability to restrict Influenza A virus (IAV) replication in vitro. nih.gov Nanoformulations of GlcNAc were found to inhibit both IAV and Human adenovirus type 2, alongside reducing pro-inflammatory cytokine secretion stimulated by viral infection. nih.gov

Computational Approaches in Predictive Biological Activity (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become instrumental in the preclinical evaluation of this compound and its derivatives. These in silico techniques predict the binding affinity and orientation of a ligand (the compound) within the active site of a biological target, such as an enzyme or a receptor. This approach provides valuable insights into the potential mechanism of action and helps in the rational design of more potent derivatives.

Molecular docking studies have been employed to elucidate the potential anticancer activity of compounds related to this compound. For instance, cyclopentylidene-hydrazino-thiazole derivatives were synthesized and their antitumor activity against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines was investigated. nih.gov The docking results revealed high energy scores, suggesting strong binding to Macrophage Migration Inhibitory Factor and Lysozyme C, which are overexpressed in these cancer cells. nih.gov

Similarly, docking studies of other hydrazone derivatives have been performed against various cancer-related protein targets. For example, novel chalcones incorporating a thiadiazolyl isoquinoline (B145761) moiety have been docked against several targets, including cyclin-dependent kinase 2 (CDK2) and the epidermal growth factor receptor tyrosine kinase (EGFRTK) domain, showing strong binding affinities. nih.gov

The utility of molecular docking also extends to predicting the antimicrobial potential of these compounds. By targeting essential microbial enzymes, researchers can forecast the inhibitory activity of newly synthesized derivatives. For example, (E)-N′-benzylidenebenzohydrazide analogues were docked into the active site of the E. coli FabH receptor, a key enzyme in bacterial fatty acid synthesis, to provide a theoretical basis for their antibacterial activity. excli.de In another study, novel dipeptide derivatives were docked into the active sites of enoyl reductase from E. coli and cytochrome P450 14α-sterol demethylase from Candida albicans, with MolDock scores indicating significant binding potential. nih.gov

The table below presents a summary of molecular docking studies performed on various hydrazide derivatives, highlighting the target proteins and the corresponding binding scores.

| Derivative Type | Target Protein (PDB ID) | Cell Line/Organism | Docking Score/Binding Energy | Reference |

| Cyclopentylidene-hydrazino-thiazole derivatives | Macrophage Migration Inhibitory Factor (4k9g) | HepG-2 (Human Liver Cancer) | -7.1590 to -5.9364 Kcal/mol | nih.gov |

| Cyclopentylidene-hydrazino-thiazole derivatives | Lysozyme C (2f4a) | A-549 (Human Lung Cancer) | -6.0802 to -4.5503 Kcal/mol | nih.gov |

| Chalcone with thiadiazolyl isoquinoline | CDK2, EGFRTK, Tubulin-colchicine-ustiloxin, VEGFRTK | A549, MCF7, HCT116, HELA cells | Strong to moderate binding affinities reported. | nih.gov |

| (E)-N′-benzylidenebenzohydrazide analogues | E. coli FabH-CoA complex (1HNJ) | Escherichia coli | Not explicitly stated in abstract, but study provides theoretical basis for inhibition. | excli.de |

| Dipeptide derivatives | Enoyl reductase from E. coli | Escherichia coli | MolDock scores ranged from -117 to -171. | nih.gov |

| Dipeptide derivatives | Cytochrome P450 14α-sterol demethylase from C. albicans | Candida albicans | MolDock scores ranged from -107 to -179. | nih.gov |

| N'-benzylidene-4-hydroxybenzohydrazide and N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Receptor PDB 1C14 | Not specified | Greater rerank score than methyl 4-hydroxybenzoate. | researchgate.net |

| Anthracene derivatives with arylidene moiety | DNA gyrase B chain (1KIJ) | Escherichia coli, Bacillus cereus | Not explicitly stated in abstract, but docking showed suitable binding interactions. | biointerfaceresearch.com |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 receptor (2YWP) | T47D breast cancer cells | Plant score of -67.19 kcal/mol. | jppres.com |

These computational studies, in conjunction with in vitro biological evaluations, play a crucial role in the drug discovery process, enabling the identification of promising lead compounds and guiding the optimization of their biological activity.

Emerging Applications and Future Research Directions

Applications in Materials Science and Advanced Functional Materials

Polymer Chemistry and New Material Development

Hydrazones are recognized for their utility as polymer initiators and as building blocks for novel polymers. researchgate.net The N-N and C=N bonds within the hydrazone structure can be leveraged to create unique polymer architectures. It is conceivable that N'-Cyclopentylideneacetohydrazide could be explored as a monomer or a modifying agent in polymer synthesis. The cyclopentylidene group could impart specific solubility, thermal, or morphological properties to a polymer chain. However, without specific research, this remains a hypothetical application.

Sensing and Detection Applications

Hydrazone derivatives are widely investigated as chemosensors for detecting various metal ions, anions, and organic molecules. researchgate.net The sensing mechanism often relies on the colorimetric or fluorometric changes that occur upon the coordination of the hydrazone's nitrogen and oxygen atoms with the target analyte. The specific structure of this compound, with its acetohydrazide backbone and cyclopentylidene moiety, could offer selectivity towards certain analytes. Future research could focus on synthesizing and testing this compound for its ability to detect specific substances.

Role in Supramolecular Chemistry and Self-Assembly

The ability of hydrazones to participate in hydrogen bonding and coordinate with metal ions makes them valuable components in supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-defined, higher-order structures. While there is no specific research on the supramolecular behavior of this compound, studies on other hydrazide derivatives show the formation of complex networks. mdpi.com The cyclopentylidene group in this compound could influence the packing and dimensionality of such self-assembled structures.

Green Chemistry Principles in Future Research

The principles of green chemistry are increasingly important in chemical synthesis. For hydrazones, this includes the use of safer solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation. The synthesis of this compound would likely involve the condensation of acetohydrazide with cyclopentanone (B42830). Future research focused on optimizing this synthesis from a green chemistry perspective would be a valuable contribution. This could involve exploring solvent-free conditions or the use of biodegradable catalysts to minimize environmental impact.

Challenges and Opportunities in this compound Research

The primary challenge in the field is the current lack of fundamental research on this compound. Its synthesis, characterization, and basic properties need to be thoroughly investigated. This foundational work would unlock opportunities to explore its potential in the applications mentioned above. The key opportunity lies in the novelty of the compound; any discoveries regarding its properties and applications would be a significant contribution to the field of hydrazone chemistry.

Prospects for Interdisciplinary Research and Innovations